4-Bromo-1-ethyl-1H-indole
Overview
Description
4-Bromo-1-ethyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-ethyl-1H-indole typically involves the bromination of 1-ethyl-1H-indole. One common method is the electrophilic aromatic substitution reaction, where 1-ethyl-1H-indole is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-ethyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The indole ring can be oxidized to form different oxidation products.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the indole ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted indole derivatives can be formed.
Oxidation Products: Oxidized indole derivatives with different functional groups.
Reduction Products: Reduced indole derivatives with the bromine atom removed or the indole ring reduced.
Scientific Research Applications
4-Bromo-1-ethyl-1H-indole has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antiviral, anticancer, and antimicrobial properties.
Chemical Biology: It serves as a tool compound for studying various biological pathways and molecular targets.
Material Science: The compound is explored for its potential use in the development of organic electronic materials
Mechanism of Action
The mechanism of action of 4-Bromo-1-ethyl-1H-indole involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potential inhibitor of glycogen synthase kinase-3 (GSK-3), a key enzyme involved in various cellular processes. By inhibiting GSK-3, this compound can modulate signaling pathways related to cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
4-Bromo-1H-indole: Lacks the ethyl group at the 1-position.
1-Ethyl-1H-indole: Lacks the bromine atom at the 4-position.
4-Chloro-1-ethyl-1H-indole: Contains a chlorine atom instead of a bromine atom at the 4-position.
Uniqueness: 4-Bromo-1-ethyl-1H-indole is unique due to the presence of both the bromine atom at the 4-position and the ethyl group at the 1-position. This specific substitution pattern imparts distinct chemical properties and reactivity to the compound, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-bromo-1-ethylindole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-2-12-7-6-8-9(11)4-3-5-10(8)12/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYNZVWIRUKCAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301312429 | |
Record name | 4-Bromo-1-ethyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301312429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1194375-88-6 | |
Record name | 4-Bromo-1-ethyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1194375-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1-ethyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301312429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1-ethyl-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.